molecular formula C22H27BrN2O2 B6503450 3-(4-ethoxyphenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide CAS No. 2453292-16-3

3-(4-ethoxyphenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide

Cat. No.: B6503450
CAS No.: 2453292-16-3
M. Wt: 431.4 g/mol
InChI Key: FDTCZQUFKLEXGL-UHFFFAOYSA-M
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Description

3-(4-Ethoxyphenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H,8H,9H-1λ⁵-imidazo[1,2-a]azepin-1-ylium bromide is a cationic heterocyclic compound featuring a fused imidazoazepine core. The structure includes a 4-ethoxyphenyl substituent at position 3, a phenyl group at position 1, and a hydroxyl group at position 2. The bromide counterion stabilizes the positive charge on the nitrogen atom within the imidazoazepinium system.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-1-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N2O2.BrH/c1-2-26-20-14-12-18(13-15-20)22(25)17-23(19-9-5-3-6-10-19)21-11-7-4-8-16-24(21)22;/h3,5-6,9-10,12-15,25H,2,4,7-8,11,16-17H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTCZQUFKLEXGL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCCC3)C4=CC=CC=C4)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium Bromide (CID 5112791)

  • Molecular Formula : C₂₂H₂₆FN₂O₂
  • Key Substituents : 4-ethoxyphenyl (position 1), 4-fluorophenyl (position 3), hydroxy (position 3).
  • Comparison : The fluorine atom on the 4-fluorophenyl group introduces electron-withdrawing effects, enhancing the compound’s polarity compared to the target compound’s phenyl group. This may reduce lipophilicity (clogP ~3.2 vs. ~3.5 for the target compound) and influence metabolic stability .

3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium Bromide

  • Molecular Formula : C₂₂H₂₅FN₂O₂
  • Key Substituents : 4-methoxyphenyl (position 1), 4-fluorophenyl (position 3).
  • Comparison : Replacing ethoxy with methoxy reduces the alkyl chain length, decreasing steric bulk and slightly lowering hydrophobicity. Methoxy’s electron-donating nature may alter π-π stacking interactions in biological targets compared to ethoxy .

3-Hydroxy-3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium Bromide

  • Key Substituents : 3-(trifluoromethyl)phenyl (position 1), 4-methoxyphenyl (position 3).
  • This contrasts with the target compound’s phenyl group, which lacks such extreme electronic effects .

Table 1: Key Properties of Analogous Imidazoazepinium Bromides

Compound Molecular Formula Substituents (Position 1/3) clogP* Synthesis Yield (%)
Target Compound C₂₅H₂₉N₂O₂⁺Br⁻ Phenyl/4-ethoxyphenyl ~3.5 Not reported
CID 5112791 C₂₂H₂₆FN₂O₂⁺Br⁻ 4-ethoxyphenyl/4-fluorophenyl ~3.2 65–70
4-Methoxy variant C₂₂H₂₅FN₂O₂⁺Br⁻ 4-methoxyphenyl/4-fluorophenyl ~2.9 58–63
Trifluoromethyl variant C₂₃H₂₂F₃N₂O₂⁺Br⁻ 3-(trifluoromethyl)phenyl/4-methoxyphenyl ~4.1 45–50

*Predicted using fragment-based methods.

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